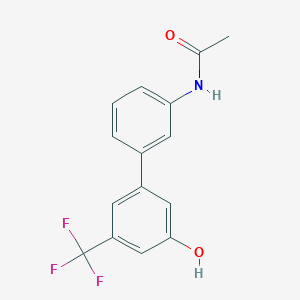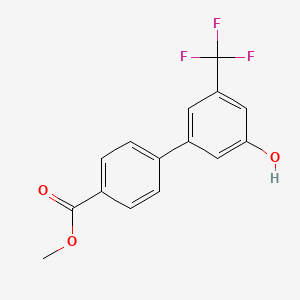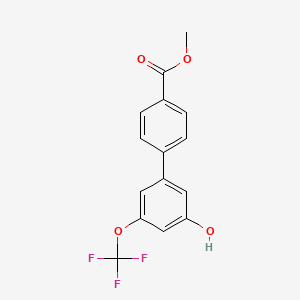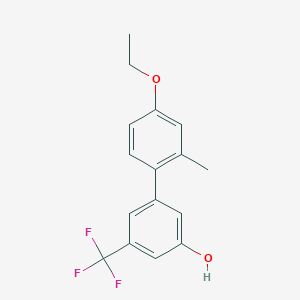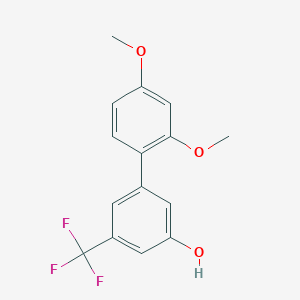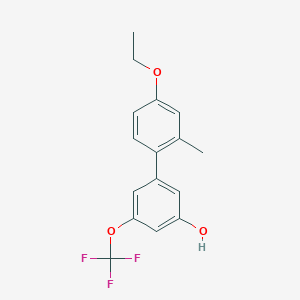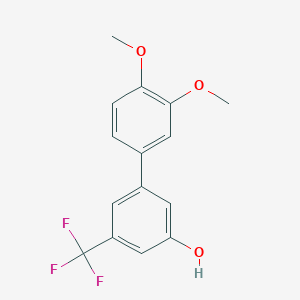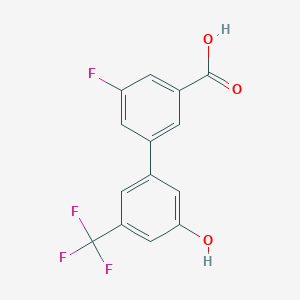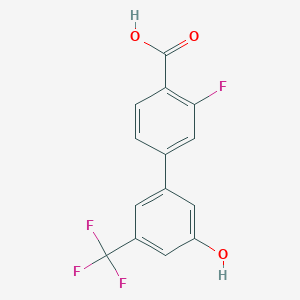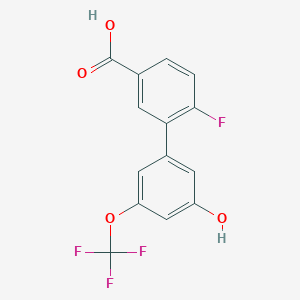
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% (5-NTP) is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a starting material for further derivatization, and as a chromophore for spectroscopic analysis. 5-NTP has been used in various studies to investigate its biochemical and physiological effects, and its potential applications in the laboratory. In
Mechanism of Action
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% acts as an aromatic nucleophile in organic synthesis, where it can substitute for other aromatic groups. It can also act as a chromophore, where it absorbs light at specific wavelengths. In biochemical and physiological studies, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can act as an inhibitor of certain enzymes, and can also be used as a probe for studying protein-protein interactions.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been found to affect the activity of certain proteins, such as the transcription factor NF-κB. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been shown to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for organic synthesis and chromophore for spectroscopic analysis. Furthermore, its ability to inhibit certain enzymes and affect the activity of certain proteins makes it a useful tool for studying biochemical and physiological effects. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% should be handled with care, as it is a highly reactive compound.
Future Directions
There are several potential future directions for the use of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%. It could be used to study the effects of different environmental factors on biochemical and physiological processes. In addition, it could be used to develop new drugs or drug delivery systems. Furthermore, it could be used to study the effects of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% on various diseases, such as cancer, diabetes, and heart disease. Finally, it could be used to develop new methods for organic synthesis and spectroscopic analysis.
Synthesis Methods
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can be synthesized via the reaction of naphthol, trifluoromethylphenol, and a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution of the trifluoromethyl group onto the naphthol. The resulting product is a 95% pure 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% compound.
Scientific Research Applications
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been used in various scientific studies, such as those involving the synthesis of organic compounds and the study of biochemical and physiological effects. It has also been used as a chromophore for spectroscopic analysis, and as a reagent for organic synthesis.
properties
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQOHYRDCTVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-3-trifluoromethylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

